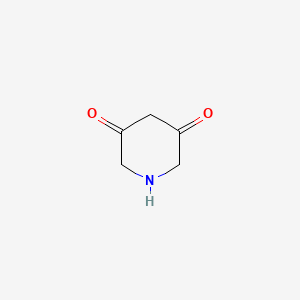

Piperidine-3,5-dione

Description

Significance of the Piperidine (B6355638) Scaffold in Organic and Medicinal Chemistry

The piperidine scaffold is a fundamental structural motif in contemporary organic and medicinal chemistry, recognized for its prevalence in a vast array of natural products and pharmaceuticals. rsc.orgelsevier.comnih.govijnrd.orgtandfonline.comresearchgate.netajchem-a.commdpi.com This six-membered heterocyclic ring, containing a single nitrogen atom, is considered a "privileged structure" due to its frequent appearance in biologically active molecules and its utility as a versatile template for derivatization. rsc.orgijnrd.orgcambridgemedchemconsulting.commdpi.comresearchgate.netcambridgemedchemconsulting.com The importance of the piperidine scaffold is underscored by its presence in over 70 commercialized drugs, including numerous blockbusters, and its role in many approved pharmaceuticals and clinical candidates. elsevier.comcambridgemedchemconsulting.com Piperidine derivatives exhibit a broad spectrum of therapeutic applications, serving as CNS modulators, antiaggregants, anticoagulants, antihistamines, anti-cancer agents, analgesics, and antivirals, among others. elsevier.comnih.govijnrd.orgresearchgate.netajchem-a.commdpi.com Its inherent structural flexibility and three-dimensional nature allow medicinal chemists to effectively fine-tune efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The ongoing development of novel synthetic methodologies further enhances the accessibility and utility of piperidine scaffolds in drug discovery efforts. news-medical.net

Contextualization of Piperidine-3,5-dione within the Piperidine-Dione Chemical Class

Piperidine-3,5-dione belongs to the chemical class of piperidine-diones, characterized by a six-membered piperidine ring incorporating two carbonyl groups. ontosight.aiontosight.aiontosight.aiwikipedia.orgresearchgate.netresearchgate.netachemblock.combroadpharm.comgoogle.com Specifically, piperidine-3,5-dione features these two ketone functionalities positioned symmetrically at the 3 and 5 carbons of the piperidine ring, forming a diketone arrangement. vulcanchem.comnih.gov With the molecular formula C5H7NO2 and a molecular weight of approximately 113.11 g/mol , it represents a core structure within this class. nih.govcapotchem.cnbiosynth.comepa.gov The presence of the diketone functionality is particularly significant, as it offers versatile sites for selective chemical transformations, making piperidine-3,5-dione a valuable intermediate or building block in synthetic organic chemistry. vulcanchem.com A common salt form, piperidine-3,5-dione hydrochloride (CAS 74647-23-7), is a white powder soluble in polar solvents, with the molecular formula C5H8ClNO2 and a molecular weight of around 149.58 g/mol . vulcanchem.combldpharm.comnih.govamadischem.com This structural arrangement within the piperidinedione family positions it as a key component for constructing more complex molecular architectures.

Historical Trajectories and Modern Research Impulses for Piperidine-3,5-dione

While specific historical trajectories for piperidine-3,5-dione itself are not extensively detailed in the available literature, its significance is largely understood through its role as a synthetic intermediate and the broader research interest in piperidinedione derivatives. ijnrd.orgontosight.aivulcanchem.comsolubilityofthings.comontosight.ai The piperidine scaffold, in general, has been a subject of chemical study since the 19th century, leading to its widespread adoption in medicinal chemistry. solubilityofthings.com Modern research impulses for piperidine-3,5-dione are driven by its utility as a chemical building block, facilitated by its accessible diketone functionality, which allows for diverse synthetic manipulations. vulcanchem.com Compounds like 1-benzylpiperidine-3,5-dione (B1279156) have been explored for their potential anticonvulsant and neuroprotective properties, indicating the biological relevance of this structural class. lookchem.com Furthermore, piperidinedione derivatives, in general, have been investigated for a range of biological activities, including neurological, anti-inflammatory, and antimicrobial effects. ontosight.ai The commercial availability of piperidine-3,5-dione and its hydrochloride salt underscores its use in current research and development endeavors, with patents also indicating ongoing scientific interest. vulcanchem.comnih.govbldpharm.comamadischem.comfishersci.com Its potential as a precursor for more complex molecules with potential biological applications continues to be a key driver in its scientific exploration. ijnrd.orgontosight.aisolubilityofthings.comontosight.ai

Data Tables

Table 1: Key Properties of Piperidine-3,5-dione and its Hydrochloride Salt

| Property | Piperidine-3,5-dione (free base) | Piperidine-3,5-dione hydrochloride |

| CAS Number | 769070-04-4 nih.govcapotchem.cnepa.gov | 74647-23-7 vulcanchem.combldpharm.comnih.govamadischem.com |

| Molecular Formula | C5H7NO2 nih.govcapotchem.cnbiosynth.comepa.gov | C5H8ClNO2 vulcanchem.combldpharm.comnih.govamadischem.com |

| Molecular Weight | 113.11 g/mol nih.govcapotchem.cnbiosynth.comepa.gov | 149.57 g/mol vulcanchem.combldpharm.comnih.govamadischem.com |

| Appearance | Not specified nih.govcapotchem.cnepa.gov | White powder vulcanchem.com |

| Solubility | Not specified nih.govcapotchem.cnepa.gov | Soluble in polar solvents vulcanchem.com |

| IUPAC Name | piperidine-3,5-dione nih.gov | piperidine-3,5-dione;hydrochloride nih.gov |

| SMILES | C1C(=O)CNCC1=O nih.gov | C1C(=O)CNCC1=O.Cl bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

piperidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-1-5(8)3-6-2-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBFBTVPDRASNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505212 | |

| Record name | Piperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769070-04-4 | |

| Record name | Piperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Piperidine 3,5 Dione

Strategic Approaches to the Synthesis of Piperidine-3,5-dione and its Derivatives

The construction of the piperidine-3,5-dione core and its substituted variants can be achieved through several strategic synthetic disconnections. These strategies primarily revolve around the formation of the six-membered heterocyclic ring, employing methods that range from intramolecular cyclizations to multicomponent reactions. chemrxiv.org The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclization Strategies for Piperidine (B6355638) Ring Formation

Cyclization reactions represent a cornerstone in the synthesis of piperidine rings. beilstein-journals.org These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into a cyclic structure. The specific approach can be broadly categorized into intramolecular and intermolecular pathways.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a single molecule containing all the necessary atoms undergoes ring closure. usm.edu This approach often provides good control over regioselectivity and stereoselectivity. A variety of functional groups can be employed to facilitate the cyclization, including those that enable radical, reductive, or electrophilic pathways. nih.gov

For instance, the intramolecular reductive cyclization of a conjugated keto-azide intermediate has been successfully used to construct a 2,3,6-trisubstituted piperidine skeleton. nih.gov Another approach involves the palladium-catalyzed intramolecular cyclization of bromoenaminones derived from 1-substituted piperidine-3,5-diones to synthesize 1,2,3,4-tetrahydro-4-oxo-β-carbolines. thieme-connect.com Radical cyclizations, mediated by catalysts like cobalt(II), have also proven effective in producing various piperidines from linear amino-aldehydes. nih.gov

| Intramolecular Cyclization Example | Reactant(s) | Key Reagents/Catalysts | Product | Reference |

| Reductive Cyclization | Conjugated keto-azide | - | 2,3,6-trisubstituted piperidine | nih.gov |

| Palladium-Catalyzed Cyclization | Bromoenaminone from 1-substituted piperidine-3,5-dione | Palladium catalyst | 1,2,3,4-Tetrahydro-4-oxo-β-carboline | thieme-connect.com |

| Radical Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Substituted piperidines | nih.gov |

Intermolecular annulation reactions involve the joining of two or more separate molecules to form a ring. These reactions are highly convergent and allow for the rapid assembly of complex piperidine structures. chemrxiv.org A notable example is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.com This classic reaction has been widely used in the synthesis of various carbocyclic and heterocyclic systems. While not directly forming piperidine-3,5-dione in its typical application, the principles of annulation are fundamental to many piperidine syntheses. masterorganicchemistry.com

More recent developments in intermolecular annulation include cascade reactions. For example, an intermolecular cascade annulation has been discovered for the synthesis of dihydrobenzo[b] beilstein-journals.orgmdpi.comnaphthyridine-ylidene-pyrrolidinetriones, which proceeds through a 1,4-Michael addition followed by a series of cyclization steps. rsc.orgresearchgate.net

The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester that forms a β-keto ester, a key precursor to cyclic diones. numberanalytics.comlibretexts.org This reaction is particularly relevant to the synthesis of piperidine-3,5-dione and its derivatives. The process involves treating a diester with a base to generate an enolate, which then attacks the other ester group to form the cyclic β-keto ester. libretexts.org Subsequent hydrolysis and decarboxylation can yield the desired dione (B5365651).

The efficiency of the Dieckmann condensation can be influenced by the choice of base and solvent. numberanalytics.com Strong bases like sodium ethoxide and potassium tert-butoxide are commonly used. numberanalytics.com For instance, a general route to piperidin-2,4-diones involves the Dieckmann cyclization of diesters prepared from the acylation of β-amino esters. ucl.ac.uk The use of activated sodium hydride in dimethyl sulfoxide (B87167) (DMSO) has been shown to be particularly effective for Dieckmann condensations. researchgate.net

| Dieckmann Condensation Example | Starting Material | Base | Intermediate Product | Reference |

| General route to piperidin-2,4-diones | Diester from acylation of β-amino ester | Sodium methoxide | β-keto ester | ucl.ac.uk |

| Activated NaH/DMSO method | Diesters | Activated Sodium Hydride in DMSO | β-keto ester | researchgate.net |

Multicomponent Reaction (MCR) Frameworks

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants. researchgate.net MCRs are highly atom-economical and offer a rapid and efficient route to complex molecules like piperidine derivatives from simple starting materials. researchgate.net

These reactions have been successfully employed for the synthesis of highly functionalized piperidines. For instance, a one-pot, three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde using phenylboronic acid as a catalyst can produce piperidine derivatives in excellent yields. researchgate.net

In recent years, there has been a significant shift towards the development of metal-free catalytic systems for MCRs to enhance the sustainability and reduce the environmental impact of chemical synthesis. researchgate.netrsc.org Metal-free MCRs provide an environmentally benign alternative to traditional metal-catalyzed reactions for the synthesis of nitrogen heterocycles, including piperidines. researchgate.net

Enzyme-Catalyzed Synthetic Routes

The application of biocatalysis in the synthesis of piperidine derivatives is a growing field, prized for its high selectivity and environmentally benign reaction conditions. acs.org Enzymes offer pathways to chiral piperidines that are often challenging to produce through traditional chemical methods. acs.org For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CALB) have been successfully used as reusable catalysts for the multicomponent synthesis of other functionalized piperidines. rsc.org Furthermore, specific enzymes have been identified and engineered for the targeted hydroxylation of piperidine rings, a key step in creating functionalized scaffolds. chemistryviews.org

However, direct enzyme-catalyzed synthetic routes specifically targeting the piperidine-3,5-dione core are not extensively documented in current literature. While chemoenzymatic methods are effective for producing related structures like piperidine diols, and various enzymes can act on the piperidine framework, a dedicated biocatalytic protocol for the synthesis of piperidine-3,5-dione itself remains an area for future research exploration. acs.orgchemistryviews.orgnih.gov

Mannich Reaction Applications in Piperidine-3,5-dione Synthesis

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, frequently employed to build complex nitrogen-containing heterocyclic systems. researchgate.netopenscienceonline.com It typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. The vinylogous Mannich-type reaction, in particular, has been noted as a synthetic method for producing piperidinedione derivatives. sci-hub.ru

This reaction extends the concept of the Mannich reaction to a vinylogous substrate, such as an enolate, allowing for the introduction of an aminomethyl group at a position once removed from the activating group. In the context of piperidine-3,5-dione synthesis, this approach can be envisioned as a key cyclization or functionalization step. The stereoselective version of the Mannich reaction, often referred to as the aza-Henry reaction when using nitroalkanes, is a powerful tool for establishing specific stereocenters within the piperidine ring, which is crucial for the synthesis of biologically active molecules. frontiersin.orgru.nl While the Mannich reaction is a cornerstone in the synthesis of many piperidine alkaloids and derivatives, its specific application to form the 3,5-dione skeleton is a specialized subset of this broad reaction class. ru.nlnih.gov

Advanced Reaction Conditions: Microwave-Assisted and Solid-Phase Synthesis

Modern synthetic chemistry increasingly relies on advanced reaction conditions to improve efficiency, yield, and purity. Microwave-assisted synthesis and solid-phase synthesis represent two such powerful techniques.

Microwave-Assisted Synthesis utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction time and improved yields compared to conventional heating. nih.gov While this technique has been successfully applied to the synthesis of various heterocyclic systems, including piperidine derivatives like piperidinespirohydantoins and derivatives of piperidine-2,6-dione, specific protocols for the direct synthesis of piperidine-3,5-dione are not prominently reported. researchgate.netsphinxsai.comarkat-usa.org

Solid-Phase Synthesis involves attaching a substrate to a solid support (resin) and performing a series of reactions, with purification achieved by simple washing and filtration. nih.gov This methodology is ideal for creating libraries of compounds for screening purposes. ajrconline.org It has been adapted for the synthesis of complex heterocycles like arylpiperazine derivatives and various diones, such as pyrrolidine-2,5-diones and 1,4-benzodiazepin-2,5-diones. nih.govpsu.edu However, a specific solid-phase synthetic route for piperidine-3,5-dione has not been detailed in the available research.

Table 1: Application of Advanced Synthesis Conditions to Related Piperidine and Dione Compounds

| Methodology | Compound Class Synthesized | Key Features | Source(s) |

|---|---|---|---|

| Microwave-Assisted | Piperidinespirohydantoins | Comparison with thermal conditions, good yields. | arkat-usa.org |

| Spiro indanone piperidine derivatives | High regioselectivity and diastereospecificity, reduced reaction time. | nih.gov | |

| Solid-Phase Synthesis | Arylpiperazine Derivatives | Synthesis on a solid support for library generation. | nih.gov |

| 1,4-Benzodiazepin-2,5-diones | Multi-step synthesis on resin with cleavage in the final step. | psu.edu |

Comprehensive Analysis of Chemical Transformations and Reactivity of Piperidine-3,5-dione

The reactivity of piperidine-3,5-dione is dictated by the functional groups present: a secondary amine within a six-membered ring and a β-dicarbonyl system. This combination allows for a wide range of chemical transformations.

Oxidative and Reductive Manipulations

The piperidine-3,5-dione molecule possesses sites susceptible to both oxidation and reduction.

Reductive Manipulations: The ketone groups at positions 3 and 5 are prone to reduction. Using standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, these carbonyls can be converted into the corresponding secondary alcohols, yielding piperidine-3,5-diol (B3367485) derivatives. The reactivity is analogous to that of other piperidinones, where ketone groups are readily reduced to alcohols.

Oxidative Manipulations: The piperidine ring itself can undergo oxidation. The nitrogen atom can be oxidized, and the α-carbons to the nitrogen can be functionalized through oxidative methods. nih.gov For example, the oxidation of N-carbamate protected piperidines can generate N-acyliminium ions, which are valuable electrophilic intermediates for further reactions. nih.gov While specific studies on piperidine-3,5-dione are sparse, related piperidine-dione compounds are known to undergo oxidation to form more complex products. google.com

Nucleophilic and Electrophilic Substitution Reactions

The dual functionality of piperidine-3,5-dione makes it reactive towards both nucleophiles and electrophiles.

Reactivity as a Nucleophile:

The nitrogen atom of the piperidine ring is a nucleophilic center and can participate in reactions such as N-alkylation and N-acylation.

The α-carbons at positions 2, 4, and 6 are acidic due to the adjacent carbonyl groups. Deprotonation with a suitable base generates a nucleophilic enolate, which can react with various electrophiles (e.g., alkyl halides, aldehydes in aldol-type reactions).

Reactivity as an Electrophile:

The carbonyl carbons at positions 3 and 5 are electrophilic and are targets for nucleophilic attack. Reactions with nucleophiles like organometallic reagents or amines can occur at these sites. maxapress.com

The reactivity of the carbonyl groups is similar to that observed in related cyclic diones, which readily undergo nucleophilic substitution or addition reactions. scbt.com

Formation of Complex Derivatives (e.g., Hydrazones)

The carbonyl groups of piperidine-3,5-dione are ideal sites for condensation reactions to form more complex derivatives. A prominent example is the formation of hydrazones. This reaction involves the treatment of the dione with a hydrazine (B178648) derivative (e.g., hydrazine, phenylhydrazine, or substituted hydrazides). The nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration, yields the corresponding hydrazone. nih.gov

This transformation is well-established for other piperidinones. For instance, piperidine-2,3-dione (B2490252) serves as a versatile building block for forming hydrazone derivatives, and 4-oxopiperidine derivatives are readily converted to their corresponding benzoyl hydrazones. nih.gov Depending on the stoichiometry, the reaction with piperidine-3,5-dione can potentially yield a mono-hydrazone or a bis-hydrazone. These hydrazone derivatives are often stable, crystalline compounds and represent an important class of derivatives for further synthetic elaboration. grafiati.comresearchgate.net

Table 2: Summary of Chemical Transformations of the Piperidine-3,5-dione Scaffold

| Reaction Type | Reagent(s) | Product Type | Source(s) for Analogs |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Piperidine-3,5-diol | |

| Oxidation | Oxidizing Agents | N-Oxides, N-Acyliminium ions | nih.govgoogle.com |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-piperidine-3,5-dione | General Reactivity |

| C-Alkylation | Base, Alkyl Halide | 2/4/6-Alkyl-piperidine-3,5-dione | General β-Diketone Reactivity |

| Hydrazone Formation | Hydrazine Derivatives | Piperidine-3,5-dione hydrazone(s) | nih.gov |

Ring-Opening Mechanisms and Derivatives

The piperidine-3,5-dione scaffold, characterized by its six-membered ring containing two carbonyl groups, is susceptible to ring-opening reactions under specific chemical conditions. These transformations typically proceed via nucleophilic attack at one of the electrophilic carbonyl carbons, leading to the cleavage of an amide bond within the heterocyclic ring. The stability of the piperidine ring can be compromised by hydrolysis or other nucleophilic additions, resulting in a variety of acyclic derivatives.

One illustrative mechanism involves acid-catalyzed hydrolysis. Under acidic conditions, such as refluxing in mineral acids like hydrochloric acid (HCl), the amide linkage within the piperidine ring can be cleaved. This process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by proton transfers, results in the scission of the C-N bond, effectively opening the ring. For instance, the hydrolysis of a related compound, 3-(5-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, under acidic conditions (6M HCl), leads to the cleavage of the piperidine-2,6-dione moiety. A similar principle applies to piperidine-3,5-dione, where hydrolysis would be expected to yield a substituted δ-amino-β-keto acid or its subsequent transformation products.

Another relevant pathway involves nucleophilic attack by other reagents. The reaction of piperidine with substituted isatin (B1672199) derivatives, for example, proceeds through a nucleophilic attack on a carbonyl group followed by a ring-opening process, which is catalyzed by water. maxapress.comresearcher.life This reaction highlights that the rate-limiting step can be the breakdown of the tetrahedral intermediate formed after the initial nucleophilic addition. maxapress.comresearcher.life While the ring being opened in this specific case is the isatin ring, the mechanism underscores the reactivity of cyclic carbonyl systems towards nucleophiles, a principle directly applicable to the piperidine-3,5-dione structure.

The resulting derivatives from such ring-opening reactions are dictated by the starting material and the reagents used. As demonstrated in the hydrolysis of a piperidine-2,6-dione derivative, the product is a carboxylic acid resulting from the cleavage of the lactam bond.

Table 1: Representative Ring-Opening Reaction of a Piperidine-dione Derivative This table is based on data for a related piperidine-dione compound and illustrates a potential ring-opening mechanism.

Stereoselective Synthesis and Chiral Induction in Piperidine-3,5-dione Analogs

The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial for accessing specific, biologically active molecules. For piperidine-3,5-dione analogs, stereoselective synthesis aims to produce enantiomerically pure or enriched chiral building blocks. uni-regensburg.de These methods often rely on chiral catalysts or auxiliaries to induce stereoselectivity in key bond-forming or functional group transformation steps. researchgate.net

A prominent strategy for introducing chirality into piperidine-dione systems involves the stereoselective reduction of one of the carbonyl groups. For example, a retrosynthetic analysis for chiral 3-piperidinols identifies a piperidine-2,5-dione derivative as a key intermediate. uni-regensburg.de The critical step in this synthesis is the enantioselective reduction of the β-keto-ester functionality within the ring. uni-regensburg.de This transformation can be achieved using biocatalytic methods, such as with baker's yeast, or through catalytic hydrogenation with chiral metal complexes, like Ruthenium-BINAP (Ru-BINAP) catalysts. uni-regensburg.de These methods are designed to produce a specific stereoisomer of the corresponding alcohol with high enantiomeric excess.

The use of baker's yeast for the reduction of β-keto esters is a well-established method in asymmetric synthesis. nottingham.ac.uk The enzymes within the yeast recognize the substrate and deliver a hydride from a specific face, leading to the formation of a chiral alcohol. Similarly, chiral transition metal complexes, such as Ru-BINAP, create a chiral environment around the substrate. The metal center activates the ketone, and the chiral diphosphine ligand (BINAP) directs the approach of hydrogen, resulting in a highly enantioselective reduction. uni-regensburg.de

While many stereoselective syntheses focus on creating chiral centers via reduction, other approaches build the chiral piperidine ring from acyclic precursors. These can include methods like the aza-Prins cyclization, radical cyclizations, and Mannich reactions, which have been employed to create substituted piperidines with high stereocontrol. mdpi.com The challenge lies in adapting these methods for the synthesis of the specific piperidine-3,5-dione core, where the dione functionality adds complexity and potential for further reactions. The development of modular approaches, allowing for the flexible introduction of various substituents, is a key goal in this field. nih.gov

Table 2: Methodologies for Stereoselective Synthesis of Chiral Piperidine-dione Analogs

Table of Compounds Mentioned

Advanced Spectroscopic Characterization and Structural Elucidation of Piperidine 3,5 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules, offering detailed information about the connectivity and environment of atomic nuclei.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), and their neighboring protons (through spin-spin coupling, J). ¹³C NMR spectroscopy provides similar information for carbon atoms, indicating the number of unique carbon environments and their electronic surroundings. For Piperidine-3,5-dione, ¹H NMR would typically show signals corresponding to the protons on the carbon atoms adjacent to the nitrogen and the carbonyl groups, as well as any protons on carbons alpha to the carbonyls. ¹³C NMR would reveal distinct signals for the carbonyl carbons (typically downfield, >170 ppm), the carbons adjacent to the nitrogen, and any other unique carbons in the ring system. Without specific data for Piperidine-3,5-dione, general trends from related piperidine (B6355638) derivatives can be inferred. For instance, in some piperidine derivatives, ¹³C NMR signals for carbons adjacent to nitrogen (α-carbons) appear around 45-55 ppm, while carbons further away (β-carbons) appear around 25-35 ppm chemicalbook.comspectrabase.com. Carbonyl carbons in diones are generally observed in the range of 170-210 ppm mdpi.complos.orguc.edu.

Two-dimensional NMR techniques provide more complex structural information by correlating different nuclei.

HOMOCOSY (Homonuclear Correlation Spectroscopy) : This technique establishes correlations between protons that are spin-spin coupled to each other, revealing ¹H-¹H connectivity within the molecule ipb.ptharvard.eduwordpress.com. It helps in assigning signals belonging to the same spin system.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons. DEPT-90 shows CH and CH₃ signals with positive intensity, CH₂ with negative intensity, and quaternary carbons with no signal. DEPT-135 shows CH₃ and CH with positive intensity, and CH₂ with negative intensity ipb.ptwordpress.com. This is crucial for assigning the carbon framework of Piperidine-3,5-dione.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded ¹H and ¹³C nuclei, providing one-bond heteronuclear connectivity ipb.ptlibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes correlations between ¹H and ¹³C nuclei separated by two or three bonds, revealing long-range connectivity and helping to piece together the molecular skeleton ipb.ptlibretexts.org.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy provide information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For Piperidine-3,5-dione, characteristic absorption bands would be expected for the carbonyl (C=O) stretching vibrations. In diones, these typically appear in the region of 1700-1760 cm⁻¹ mdpi.complos.orguc.edulibretexts.org. If the molecule contains N-H bonds, stretching vibrations would be observed in the 3300-3500 cm⁻¹ range plos.orgresearchgate.netspecac.com. C-H stretching vibrations for saturated carbons are typically found between 2850-3000 cm⁻¹ uc.eduresearchgate.net. C-N stretching vibrations in amines and amides usually appear in the 1000-1250 cm⁻¹ region uc.eduspecac.com.

Table 3.2.1: Characteristic IR Absorption Frequencies for Piperidine-3,5-dione (Hypothetical/Typical)

| Functional Group / Bond | Typical Frequency (cm⁻¹) | Intensity | Reference (General) |

| C=O (Dione) | 1700-1760 | Strong | mdpi.complos.orguc.edu |

| N-H (if present) | 3300-3500 | Medium | plos.orgresearchgate.netspecac.com |

| C-H (Aliphatic) | 2850-3000 | Medium | uc.eduresearchgate.net |

| C-N | 1000-1250 | Medium | uc.eduspecac.com |

Mass Spectrometry (MS) for Molecular and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to provide information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight. For Piperidine-3,5-dione (C₅H₇NO₂), the calculated monoisotopic mass is approximately 113.0477 g/mol nih.gov. MS analysis would typically reveal this molecular ion peak, along with fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for cyclic diones and piperidine derivatives can involve the loss of CO, C=O, or parts of the ring system. For example, fragmentation might involve cleavage adjacent to the carbonyl groups or the nitrogen atom scielo.brraco.catnih.govresearchgate.netsapub.orgresearchgate.netchemguide.co.uk.

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and fragmenting it further to obtain more detailed structural information. This technique is particularly useful for confirming the identity of compounds and for distinguishing between isomers by analyzing their unique fragmentation pathways ipb.ptscielo.brresearchgate.net. For Piperidine-3,5-dione, MS/MS could help elucidate the specific bonds that break upon collision-induced dissociation, providing definitive evidence for the proposed structure.

Table 3.3.1: Mass Spectrometry Data for Piperidine-3,5-dione (Hypothetical/Expected)

| Ion Type | m/z Value (approx.) | Description/Fragmentation | Reference (General) |

| Molecular Ion | 113 | [M]⁺ | nih.gov |

| Fragment Ion | 95 | [M-H₂O]⁺ | scielo.br |

| Fragment Ion | 85 | [M-CO]⁺ | nih.govchemguide.co.uk |

| Fragment Ion | 70 | Further fragmentation | scielo.br |

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid wikipedia.orgsci-hub.se. It provides precise information on bond lengths, bond angles, and molecular conformation. For Piperidine-3,5-dione, X-ray crystallography would confirm the ring conformation (e.g., chair, boat, or twist forms), the precise positions of the carbonyl groups, and any intermolecular interactions (like hydrogen bonding) that stabilize the crystal lattice iucr.orgresearchgate.netiucr.orgmdpi.com. The crystal structure would reveal the planarity or non-planarity of the ring and the orientation of substituents, if any. For example, in other piperidine derivatives, chair conformations are often observed as the most stable iucr.orgiucr.org.

Table 3.4.1: X-ray Crystallography Parameters for Piperidine-3,5-dione (Hypothetical/Typical)

| Parameter | Value (typical range) | Unit | Reference (General) |

| Crystal System | Monoclinic/Orthorhombic | - | iucr.orgresearchgate.netmdpi.com |

| Space Group | P2₁/c, P2₁2₁2₁ etc. | - | iucr.orgresearchgate.netmdpi.com |

| Unit Cell Lengths | a, b, c | Å | iucr.orgresearchgate.netmdpi.com |

| Unit Cell Angles | α, β, γ | ° | iucr.orgresearchgate.netmdpi.com |

| Z (Molecules/unit cell) | 4 | - | iucr.orgresearchgate.netmdpi.com |

| Bond Lengths (C-C) | ~1.54 | Å | |

| Bond Lengths (C=O) | ~1.23 | Å | uc.edu |

| Bond Angles (C-C-C) | ~109.5 | ° | uc.edu |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy is a powerful non-destructive technique that complements infrared (IR) spectroscopy by providing insights into the vibrational modes of molecules, which are sensitive to changes in chemical structure and environment renishaw.comeuropeanpharmaceuticalreview.com. This technique relies on the inelastic scattering of monochromatic light by molecular vibrations, where the energy difference between the incident and scattered light corresponds to specific vibrational energy transitions renishaw.comeuropeanpharmaceuticalreview.com. The resulting Raman spectrum, a plot of Raman shifts (in cm⁻¹) against scattering intensity, serves as a unique fingerprint for chemical identification and structural characterization renishaw.comuliege.be.

While direct experimental Raman spectroscopic data specifically for piperidine-3,5-dione is not extensively detailed in the provided search results, general principles of Raman spectroscopy applied to similar cyclic imide structures and piperidine derivatives can inform its characterization. Vibrational modes that are expected to be Raman active in piperidine-3,5-dione would include those involving changes in polarizability during vibration, such as C=O stretching, C-N stretching, C-C stretching within the ring, and C-H stretching and bending modes researchgate.netresearchgate.netspectroscopyonline.com. The presence of carbonyl groups, characteristic of the dione (B5365651) structure, typically gives rise to strong Raman bands associated with C=O stretching vibrations, often observed in the range of 1650-1750 cm⁻¹ . Similarly, C-N stretching vibrations are generally found in the region of 1100-1300 cm⁻¹, and C-C stretching modes within the ring structure appear at lower frequencies researchgate.netresearchgate.net.

Table 1: Anticipated Raman Active Vibrational Modes in Piperidine-3,5-dione (Illustrative)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| C=O Stretching (Carbonyl) | 1650-1750 | Stretching of the carbonyl double bonds. |

| C-N Stretching (Ring) | 1100-1300 | Stretching of the carbon-nitrogen bonds in the ring. |

| C-C Stretching (Ring) | 800-1200 | Stretching of carbon-carbon bonds within the ring. |

| C-H Stretching (Aliphatic) | 2800-3000 | Stretching of C-H bonds in the methylene (B1212753) groups. |

| C-H Bending (Aliphatic) | 1300-1475 | Bending vibrations of C-H bonds. |

| Ring Deformation | < 800 | Vibrations involving changes in ring angles. |

Note: The specific Raman shifts and assignments are illustrative based on general expectations for similar chemical structures and may vary based on experimental conditions and computational methods.

Computational Chemistry and Theoretical Investigations of Piperidine 3,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical analysis of piperidine-3,5-dione, offering a detailed view of its electronic structure and predicting its chemical reactivity. These methods allow for the examination of the molecule at the subatomic level, providing data that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of piperidine-containing compounds due to its balance of accuracy and computational cost. DFT calculations are used to model a wide range of molecular properties by approximating the electron density of the system.

DFT calculations are pivotal in mapping out reaction pathways involving piperidine-3,5-dione. By calculating the energies of reactants, products, transition states, and intermediates, chemists can understand the feasibility and mechanism of a chemical reaction. For instance, in the palladium-catalyzed enantioselective cycloaddition of 1,3-enynes, DFT has been employed to study the intermediates formed from piperidine-3,5-dione derivatives. bohrium.com These calculations help in understanding the stereoselectivity of such reactions by comparing the energy profiles of different diastereomeric intermediates. bohrium.com The study of reaction mechanisms, such as the interaction of piperidine (B6355638) with other molecules to form potential inhibitors for enzymes like SARS-CoV-2 Mpro, also relies on DFT to analyze the electronic properties of intermediates and transition states. researchgate.net

A hypothetical reaction coordinate diagram for a reaction involving piperidine-3,5-dione, as would be determined by DFT calculations, is presented below.

| Reaction Coordinate | Energy (kcal/mol) | Structure |

| Reactants | 0 | Piperidine-3,5-dione + Reagent |

| Transition State 1 | +15.2 | [TS1] |

| Intermediate | -5.8 | [Intermediate Complex] |

| Transition State 2 | +10.5 | [TS2] |

| Products | -20.1 | [Final Product] |

This table is a hypothetical representation and is intended to illustrate the type of data generated from DFT calculations of reaction pathways.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and solutions. wikipedia.orgzenodo.org It combines quantum chemical calculations with statistical thermodynamics to determine properties like solubility, vapor pressure, and partition coefficients. wikipedia.orgzenodo.orgscm.com For piperidine-3,5-dione, a COSMO-RS analysis would begin with a DFT calculation to determine the screening charge density on the molecular surface. wikipedia.orgzenodo.org This information is then used to predict how the molecule will behave in different solvents, which is crucial for applications in drug design and process chemistry. researchgate.net The model can account for specific interactions like hydrogen bonding and electrostatic interactions, providing a detailed picture of the solvation process. wikipedia.org

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of quantum chemical calculations. bamu.ac.in This analysis provides insight into the electron distribution and can help identify reactive sites within the piperidine-3,5-dione molecule. For example, in studies of related heterocyclic compounds, Mulliken charge analysis has been used to correlate electronic structure with observed biological activity. bamu.ac.in The calculated charges can indicate which atoms are more likely to act as electrophiles or nucleophiles. For piperidine-3,5-dione, the carbonyl carbons would be expected to have a significant positive charge, making them susceptible to nucleophilic attack, while the oxygen and nitrogen atoms would carry negative charges.

Below is a table of hypothetical Mulliken charges for the atoms in piperidine-3,5-dione, calculated at the B3LYP/6-311++G(d,p) level of theory, similar to what has been reported for other dione-containing heterocyclic systems. rsc.org

| Atom | Mulliken Charge (a.u.) |

| C1 (C=O) | +0.45 |

| C2 | -0.21 |

| C3 (C=O) | +0.45 |

| C4 | -0.21 |

| C5 | -0.18 |

| N | -0.55 |

| H (on N) | +0.35 |

| O (on C1) | -0.40 |

| O (on C3) | -0.40 |

| H (on C2, C4, C5) | +0.10 to +0.15 |

This table is a hypothetical representation based on typical values for similar functional groups and is for illustrative purposes.

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. researchgate.net The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.netdtic.mil DFT calculations are a reliable method for predicting the hyperpolarizability of organic molecules. researchgate.nettandfonline.com For piperidine-3,5-dione, while specific studies are not widely available, research on related heterocyclic compounds indicates that the presence of donor and acceptor groups can significantly enhance the NLO properties. researchgate.netacs.org The dione (B5365651) structure of piperidine-3,5-dione provides a basis for NLO activity, which could be further tuned by substitution on the piperidine ring. The calculated hyperpolarizability values can be compared with standard NLO materials like urea (B33335) to assess the potential of a compound for NLO applications. tandfonline.com

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and simulation techniques are used to study the behavior of larger systems and dynamic processes.

Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of piperidine-3,5-dione and its interactions with other molecules, such as enzymes or solvents, over time. researchgate.netplos.org These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the dynamic behavior of the system. For instance, MD simulations could be used to investigate the stability of a complex formed between a piperidine-3,5-dione derivative and a biological target, providing insights into its potential as a drug candidate. researchgate.netplos.org Such simulations are also valuable for understanding the structural stability and intermolecular interactions within a crystal lattice or in solution.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. volkamerlab.org This technique is instrumental in exploring the conformational space of a molecule, which encompasses the full range of three-dimensional shapes it can adopt. cresset-group.com For a molecule like Piperidine-3,5-dione, the six-membered piperidine ring is not planar and can exist in various conformations, such as the chair, boat, and twist-boat forms.

The conformational free energies of substituted piperidines can be quantitatively predicted using molecular mechanics calculations. nih.gov MD simulations solvate the molecule in explicit water and apply energy to the system, allowing it to move and sample different conformations that are likely to be biologically relevant. cresset-group.com This process generates an ensemble of low-energy structures, providing a detailed picture of the molecule's flexibility and the energetic landscape of its conformational states. cresset-group.com The stability of these conformations is influenced by the electrostatic interactions between substituents and the nitrogen atom. nih.gov Analysis of the simulation trajectory can reveal the most stable conformations of Piperidine-3,5-dione and the transitions between them, which is crucial for understanding how it might fit into a receptor's binding site.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. jscimedcentral.com This method is widely used to forecast the binding mode and affinity of a ligand by positioning it within the active site of a biological target. jscimedcentral.comresearchgate.net For Piperidine-3,5-dione and its derivatives, docking studies can elucidate how the compound interacts with key amino acid residues in a receptor's binding pocket. researchgate.net

The stability of a ligand-receptor complex is determined by the binding affinity, often expressed as a binding free energy score (in kcal/mol), and the network of non-covalent interactions. jscimedcentral.com These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions like salt bridges and π-cation interactions. jscimedcentral.comnih.govbiorxiv.org

Hydrogen Bonding: The carbonyl groups (C=O) of the Piperidine-3,5-dione scaffold are potential hydrogen bond acceptors, while the ring nitrogen (N-H) can act as a hydrogen bond donor. Docking studies on similar molecules show that high-affinity ligands often establish hydrogen bonds with specific residues, such as Glutamic acid (Glu172). nih.gov

π-Cation Interactions: This is a significant non-covalent force involving a cation and the face of an electron-rich π system, such as an aromatic ring in amino acids like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). caltech.eduproteopedia.org In docking simulations of piperidine derivatives, the positively charged nitrogen atom has been shown to form stabilizing π-cation interactions with residues like Phe107. nih.gov These interactions can contribute significantly to binding energy, often comparable to hydrogen bonds. caltech.edu

The table below summarizes typical interactions observed in docking studies of piperidine-containing ligands with protein targets, providing a model for how Piperidine-3,5-dione might bind.

| Interaction Type | Ligand Group | Receptor Residue(s) | Reference |

| Hydrogen Bond | Carbonyl Group | Tyrosine (Tyr121) | nih.gov |

| Hydrogen Bond | Piperidine N-H | Glutamic Acid (Glu172) | nih.gov |

| Ionic Interaction / Salt Bridge | Ionized Piperidine Nitrogen | Glutamic Acid (Glu172), Aspartic Acid (Asp126) | nih.gov |

| π-Cation Interaction | Ionized Piperidine Nitrogen | Phenylalanine (Phe107) | nih.gov |

| Hydrophobic Interaction | Piperidine Ring | Valine, Leucine, Isoleucine | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comd-nb.info The goal is to develop predictive models that can estimate the activity of new, unsynthesized molecules and identify the key structural features that influence potency. mdpi.com

Group-Based QSAR (GQSAR) is an advanced fragment-based approach where descriptors are calculated for the fragments or substituent groups of molecules. researchgate.netijpsr.com Unlike conventional QSAR, GQSAR provides site-specific information about where a molecule should be modified to improve its biological activity. vlifesciences.com This method can be applied to both congeneric (structurally similar) and non-congeneric series of compounds. researchgate.net For a dataset of Piperidine-3,5-dione analogs, a GQSAR model would build a relationship between the physicochemical properties of the substituents at various positions on the ring and the observed biological response, directly guiding the design of more potent compounds. ijpsr.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties. nih.gov Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that calculates the steric and electrostatic interaction fields of a series of aligned molecules. researchgate.netnih.govuniroma1.it

The process involves aligning the structures (e.g., Piperidine-3,5-dione derivatives) based on a common scaffold and then placing them in a 3D grid. nih.gov At each grid point, the steric and electrostatic fields are calculated, and these values are used as descriptors to build a statistical model using Partial Least Squares (PLS) regression. nih.gov The resulting models are validated by their statistical significance, often reported as q² (cross-validated R²) and R² (non-cross-validated R²) values. researchgate.net

A key output of CoMFA is the generation of contour maps. researchgate.net These maps visualize regions in 3D space where modifications to the molecular structure are predicted to have a positive or negative impact on activity:

Steric Maps: Indicate areas where bulky groups increase (green contours) or decrease (yellow contours) activity. researchgate.net

Electrostatic Maps: Show areas where positive charge is favorable (blue contours) or unfavorable (red contours) for activity. researchgate.net

The table below shows representative statistical results from 3D-QSAR studies on piperidine derivatives, illustrating the predictive power of these models.

| Model | q² (Cross-validated) | R² (Non-cross-validated) | Number of Components | Reference |

| CoMFA | 0.631 | 0.951 | 5 | researchgate.net |

| CoMSIA | 0.663 | 0.966 | 6 | researchgate.net |

Integration of Quantum Chemical Descriptors in QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. In the context of piperidine-3,5-dione and its derivatives, the integration of quantum chemical descriptors is crucial for developing robust and predictive QSAR models. These descriptors, derived from the principles of quantum mechanics, provide detailed information about the electronic and geometric properties of a molecule, which are fundamental to its interaction with biological targets. biolscigroup.usjksus.org

The process begins with the optimization of the molecular geometry of the piperidine-3,5-dione analogs, often using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G**). jksus.orgresearchgate.net From the optimized structure, a wide range of quantum chemical descriptors can be calculated. These descriptors can be broadly categorized into electronic, energetic, and topological descriptors.

Commonly employed quantum chemical descriptors in QSAR studies of heterocyclic compounds, which would be applicable to piperidine-3,5-dione derivatives, include:

Frontier Molecular Orbital Energies (E_HOMO and E_LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are critical indicators of a molecule's reactivity. E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO reflects its electron-accepting capability. biolscigroup.us The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability. researchgate.net

Electrostatic Potential (ESP): ESP maps illustrate the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions like hydrogen bonding.

Atomic Partial Charges: These values describe the distribution of electrons among the atoms in the molecule and are essential for modeling electrostatic interactions.

Electrophilicity Index (ω): This global reactivity descriptor measures the propensity of a species to accept electrons. researchgate.net

Once calculated, these descriptors are used as independent variables in statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that predicts the biological activity of the compounds. jksus.orgnih.gov The quality and predictive power of the resulting QSAR model are assessed using various statistical metrics, including the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation on a test set of compounds. biolscigroup.usresearchgate.net

The table below presents a hypothetical set of quantum chemical descriptors that would be calculated for a series of piperidine-3,5-dione derivatives in a QSAR study.

| Descriptor | Symbol | Typical Value Range | Significance in QSAR |

| Energy of HOMO | E_HOMO | -8 to -5 eV | Electron donating ability |

| Energy of LUMO | E_LUMO | -1 to 2 eV | Electron accepting ability |

| HOMO-LUMO Gap | ΔE | 4 to 7 eV | Chemical reactivity, stability |

| Dipole Moment | µ | 0 to 10 Debye | Polarity, solubility, binding interactions |

| Electrophilicity Index | ω | 0.5 to 3 eV | Propensity to accept electrons |

| Total Energy | E_total | Varies (Hartrees) | Thermodynamic stability |

| Molecular Surface Area | MSA | Varies (Ų) | Size and shape, accessibility for interaction |

Conformational Analysis and Energetic Stability of Piperidine-3,5-dione Ring Systems

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For the piperidine-3,5-dione ring system, conformational analysis is essential to understand its preferred spatial arrangements and the energetic barriers between them. The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The primary conformations are the chair, boat, and twist-boat (or skew-boat) forms.

Computational methods, particularly quantum mechanics calculations, are powerful tools for investigating the geometries and relative stabilities of these conformers. rsc.org For the unsubstituted piperidine-3,5-dione ring, the chair conformation is generally the most stable due to its staggered arrangement of bonds, which minimizes torsional strain, and its minimization of unfavorable steric interactions. acs.orgresearchgate.net

The presence of the two carbonyl groups at the 3 and 5 positions influences the ring's geometry and electronic distribution. The boat conformation is significantly less stable than the chair due to eclipsing interactions between hydrogens at the "bow" and "stern" and a "flagpole" steric interaction between the C2 and C6 hydrogens. The twist-boat conformation is an intermediate structure on the path of interconversion between boat forms and is typically more stable than the true boat form but less stable than the chair.

In substituted piperidine-3,5-dione derivatives, the energetic preference for a particular conformation can be altered. Substituents can be positioned in either an axial or equatorial position on the chair conformer. Generally, placing a bulky substituent in the more spacious equatorial position is energetically favored to avoid 1,3-diaxial interactions, which are a source of steric strain. libretexts.org However, stereoelectronic effects, such as hyperconjugation or electrostatic interactions between substituents and the heteroatom or carbonyl groups, can sometimes favor an axial orientation. nih.govnih.gov

The relative energies of the different conformations can be calculated to determine their populations at equilibrium. The energy difference between the most stable chair conformer and higher-energy conformations like the twist-boat represents the activation energy for ring inversion.

The following table provides a representative overview of the relative energetic stability of the main conformations of the piperidine-3,5-dione ring system, as would be determined by computational analysis.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Chair | 0 (Reference) | Most stable; staggered bonds, minimized torsional and steric strain |

| Twist-Boat | +5 to +7 | Intermediate stability; avoids flagpole interactions of the boat form |

| Boat | +7 to +10 | Least stable; significant torsional strain and flagpole steric interactions |

Note: The energy values are illustrative and represent typical ranges found for six-membered heterocyclic rings. The precise values for piperidine-3,5-dione would require specific high-level computational studies.

Biological Activities and Mechanistic Insights of Piperidine 3,5 Dione Derivatives

Antimicrobial Efficacy and Underlying Mechanisms

Derivatives of the piperidine (B6355638) scaffold have demonstrated considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a range of bacterial and fungal pathogens. Research has focused on understanding not only their efficacy but also the mechanisms by which they exert their antimicrobial effects.

Antibacterial Activity (e.g., against Mycobacterium tuberculosis)

The global health threat posed by tuberculosis, particularly drug-resistant strains, has spurred the search for new antimycobacterial agents. Certain piperidine derivatives have emerged as promising candidates. For instance, a piperidinol compound has been shown to be highly active against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of less than 5 μg·mL−1 nih.gov. Further studies on piperidinol and its bis-Mannich base analogue confirmed their selectivity for mycobacteria researchgate.net. These compounds were found to be bactericidal against actively growing M. smegmatis, a common surrogate for M. tuberculosis in early-stage research nih.gov.

Other research efforts have focused on quinolone derivatives incorporating a piperidine moiety. A series of these compounds were evaluated for their in vitro activity against the M. tuberculosis H37Rv strain, with several exhibiting MIC values in the range of 1.2–3 μg/mL and also showing excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains rsc.org.

Antifungal Activity (e.g., against Candida auris, Aspergillus niger)

The emergence of multidrug-resistant fungal pathogens like Candida auris necessitates the development of novel antifungal drugs. nih.govnih.gov Piperidine-based 1,2,3-triazolylacetamide derivatives have shown significant antifungal activity against clinical C. auris isolates nih.gov. Three derivatives, in particular, demonstrated high efficacy with MIC values ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentration (MFC) values between 0.97 to 3.9 μg/mL nih.gov.

Similarly, certain 3,5-diarylidene-4-piperidone derivatives have been evaluated for their antifungal properties. One compound, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one, showed the best activity against Aspergillus niger and Aspergillus fumigatus when compared to the reference drug fluconazole researchgate.net. Other studies have also reported varying degrees of inhibition by piperidine derivatives against Aspergillus niger and Candida albicans researchgate.netacademicjournals.org.

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound Class | Fungal Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Piperidine based 1,2,3-triazolylacetamides (pta1, pta2, pta3) | Candida auris | 0.24 - 0.97 | nih.gov |

| 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one | Aspergillus niger | Promising inhibitory activity | researchgate.net |

Mechanistic Investigations into Microbial Cell Component Disruption

Understanding the mechanism of action is crucial for drug development. Studies on cis-3,5-diamino-piperidine (DAP) derivatives have shown they act as aminoglycoside mimetics. nih.govnih.govucsd.edu These compounds target the bacterial ribosome's decoding A-site within the 16S rRNA, inhibiting translation and leading to cell death. nih.govucsd.edu This mechanism mimics that of aminoglycoside antibiotics but utilizes a chemically less complex scaffold, making it amenable to synthetic elaboration ucsd.edu.

In the context of antifungal activity, research indicates that piperidine derivatives can induce apoptosis and cell cycle arrest in fungal pathogens. In C. auris, active piperidine-based compounds were found to disrupt membrane integrity and cause cell cycle arrest in the S-phase, ultimately leading to programmed cell death nih.gov.

Antineoplastic Properties and Cellular Pathways

Piperidine derivatives, particularly 3,5-bis(benzylidene)piperidin-4-ones, have been extensively studied for their potential as anticancer agents. A key finding is their ability to selectively target malignant cells while exhibiting lower toxicity towards normal, non-cancerous cells.

Apoptosis Induction in Malignant Cell Lines

A primary mechanism through which piperidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger apoptotic pathways in various cancer cell lines.

Treatment with specific piperidone compounds (P3, P4, and P5) was shown to activate the intrinsic pathway of apoptosis in leukemia cells nih.gov. This was evidenced by markers such as phosphatidylserine externalization and caspase-3 activation nih.gov. Similarly, a dimeric 3,5-bis(benzylidene)-4-piperidone derivative, designated 3b, was found to activate caspases-3 and -7, cause cleavage of poly(ADP-ribose)polymerase (PARP), depolarize the mitochondrial membrane, and generate reactive oxygen species in human colon carcinoma cells mdpi.com. The activation of caspases is a central event in the execution phase of apoptosis mdpi.comnih.gove-century.us. For example, piperine and piperidine can regulate the Bax:Bcl-2 protein ratio, leading to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase signaling pathways nih.gov.

Selective Cytotoxicity Profiles

A critical attribute for any potential anticancer agent is its ability to selectively kill cancer cells without harming healthy ones. Numerous piperidine derivatives have demonstrated such tumor-selective toxicity. nih.govmdpi.comnih.govmdpi.comresearchgate.net A study on 3,5-bis(benzylidene)-4-piperidones showed they were highly toxic to human oral squamous carcinoma and gingival carcinoma cell lines but significantly less so towards non-malignant human gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts. mdpi.comresearchgate.net

This selectivity is often quantified using a selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells. For example, piperidone compounds P3, P4, and P5 showed average 50% cytotoxic concentration (CC50) values in the low micromolar range against nine tumorigenic cell lines, while being less toxic to non-cancerous fibroblast and breast epithelial cells nih.gov. Another series of 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones also displayed selective toxicity, with submicromolar CC50 values against neoplastic cells compared to normal cell lines nih.gov.

Table 2: Selective Cytotoxicity of Piperidone Derivatives

| Compound(s) | Cancer Cell Lines | Non-Cancerous Cell Lines | Finding | Reference |

|---|---|---|---|---|

| P3, P4, P5 | Leukemia, Lymphoma, Breast Cancer, Colon Cancer | Fibroblasts, Breast Epithelial Cells | Compounds induce cytotoxic effects towards tumorigenic cells at low micromolar ranges, as opposed to non-cancerous cells. | nih.gov |

| 3,5-bis(benzylidene)-4-piperidones | Oral Carcinoma (Ca9-22, HSC-2, HSC-4), Colon Adenocarcinoma (Colo-205, HT-29), Leukemia (CEM) | Gingival Fibroblast (HGF), Periodontal Ligament Fibroblast (HPLF), Pulp Cells (HPC), Foreskin Fibroblast (Hs27) | Compounds are highly toxic to neoplasms but less so towards non-malignant cells, demonstrating tumor-selective toxicity. | mdpi.comresearchgate.net |

| 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones | Neoplastic HSC-2, HSC-4, HL-60 cells | HGF, HPC, HPLF normal cells | Compounds displayed selective toxicity for malignant cells with mainly submicromolar CC50 values. | nih.gov |

DNA Binding and Intercalation Studies

Derivatives of the piperidine scaffold have been investigated for their ability to interact with DNA, a mechanism that can underpin various biological activities, including anticancer effects. Metal complexes incorporating piperidine-containing ligands have shown notable DNA binding capabilities. For instance, a series of metal salophen complexes (with Zn²⁺, Cu²⁺, Pt²⁺, and Ni²⁺) featuring ethyl piperidine substituents were synthesized to evaluate their interaction with quadruplex DNA (G4 DNA). uniroma1.it In these studies, it was observed that the piperidine groups, which are protonated at physiological pH, enhance water solubility and increase affinity towards DNA through interactions with the phosphate backbone. uniroma1.it Molecular docking simulations revealed that hydrogen bonding occurs between the protonated piperidine and DNA. uniroma1.it

The number and position of these piperidine groups on the larger molecule can influence both the affinity and selectivity for different DNA structures. For example, FRET melting assays and emission titrations indicated that certain disubstituted nickel (Ni²⁺) and platinum (Pt²⁺) complexes displayed a good affinity for G4 DNA structures over duplex DNA. uniroma1.it This suggests that the charged carboxylic acid in some derivatives might reduce duplex DNA intercalation by repelling the negatively charged phosphate backbone, thereby favoring interaction with G4 DNA. uniroma1.it The intercalation of molecules between DNA base pairs is a known mechanism that can disrupt DNA replication and transcription, which is a strategy employed by several anticancer agents. mdpi.com Acridine derivatives, for example, are a well-established class of DNA intercalating compounds that interfere with normal DNA function by blocking the processes required for RNA and DNA synthesis. mdpi.com

Inhibition of Specific Oncogenic Molecular Targets (e.g., HDM2)

The Human Double Minute 2 (HDM2) protein is a crucial negative regulator of the p53 tumor suppressor. Inhibiting the HDM2-p53 protein-protein interaction is a significant strategy in oncology to reactivate p53 function and induce apoptosis in cancer cells. Substituted piperidines have emerged as a novel class of small-molecule inhibitors targeting this interaction. nih.govnih.gov

Research has led to the development of 3,3-disubstituted piperidine derivatives that are potent and orally bioavailable HDM2-p53 inhibitors. nih.gov Optimization of an initial lead compound focused on enhancing the interaction with key pockets on the HDM2 protein, such as the Trp23 and Leu26 pockets. nih.gov This led to the identification of a 2-(trifluoromethyl)thiophene moiety as a preferred group for interacting with the Trp23 pocket, significantly improving potency. nih.gov Further structural and activity relationship (SAR) studies indicated that introducing a sidechain off an aromatic ring could further enhance the inhibitory potential. nih.gov The resulting optimized compounds have demonstrated the ability to cause tumor regression in various human cancer xenograft models in mice. nih.gov

Table 1: Research Findings on Piperidine Derivatives as HDM2 Inhibitors

| Compound Class | Target Interaction | Key Structural Feature | Outcome |

|---|---|---|---|

| Substituted Piperidines | HDM2-p53 | Sidechain off aromatic ring | Enhanced potency nih.gov |

| 3,3-Disubstituted Piperidines | HDM2-p53 | 2-(trifluoromethyl)thiophene | Optimization of Trp23-ligand interaction nih.gov |

| Novel Substituted Piperidines | HDM2-p53 | Modifications for Leu26 pocket | Potent inhibition and in vivo tumor regression nih.gov |

Anti-inflammatory and Analgesic Research

Enzyme Inhibition (e.g., Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α))

Piperidine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). Overproduction of TNF-α can contribute to the inflammatory activity of COX-2, making dual inhibition a promising therapeutic strategy. brieflands.com

Piperine, a major alkaloid component found in black pepper that contains a piperidine moiety, has been shown to inhibit COX-2 expression. nih.gov Studies in murine macrophages demonstrated that piperine dose-dependently decreased phorbol 12-myristate 13-acetate (PMA)-induced COX-2 expression and the production of prostaglandin E2 (PGE2). nih.gov The mechanism involves the downregulation of several signaling pathways, including NF-κB, C/EBP, and AP-1. nih.gov

Other synthetic derivatives have also been designed as dual COX-2/TNF-α inhibitors. For example, certain 1,3-benzothiazinone derivatives containing a sulfone group showed significant activity in inhibiting lipopolysaccharide (LPS)-induced TNF-α production and suppressing COX-2 in RAW264.7 cells. brieflands.com Similarly, pyrazole-pyridazine hybrids were designed to inhibit both COX-2 and the production of pro-inflammatory cytokines. rsc.org Specific trimethoxy derivatives from this class were found to be more potent COX-2 inhibitors than the standard drug celecoxib and also effectively inhibited the generation of TNF-α and IL-6 in LPS-stimulated macrophages. rsc.org

Table 2: COX-2 and TNF-α Inhibition by Piperidine-Related Derivatives

| Derivative Class | Target(s) | Key Finding |

|---|---|---|

| Piperine | COX-2 | Dose-dependently decreased PMA-induced COX-2 expression and PGE2 production. nih.gov |

| 1,3-Benzothiazinone Derivatives | COX-2, TNF-α | Inhibited LPS-induced NO and TNF-α production and suppressed COX-2. brieflands.com |

| Pyrazole-pyridazine Hybrids | COX-2, TNF-α, IL-6 | Trimethoxy derivatives showed higher COX-2 inhibitory action than celecoxib and inhibited TNF-α and IL-6. rsc.org |

Neuropharmacological Investigations

Antipsychotic Potential

The piperidine ring is a core structure in several clinically used psychotropic drugs, including antipsychotics like haloperidol and risperidone. anadolu.edu.tr Research has focused on developing novel piperidine and piperazine derivatives as multi-target antipsychotics that interact with dopamine and serotonin (B10506) receptors. nih.gov

One study reported the optimization of a series of amide-piperidine derivatives. nih.gov A lead compound from this series, compound 11 , exhibited a desirable receptor binding profile for an atypical antipsychotic. It showed high affinity for dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors, which are key targets for antipsychotic efficacy. nih.gov Crucially, it had a low affinity for the 5-HT₂꜀ and histamine H₁ receptors, which is advantageous for reducing the risk of weight gain. nih.govdrugbank.com In animal models, this compound was effective in reducing apomorphine-induced climbing and MK-801-induced hyperactivity without causing catalepsy, a common side effect of older antipsychotics. nih.govdrugbank.com It also showed procognitive properties in a novel object recognition task, suggesting potential benefits for the cognitive deficits associated with schizophrenia. nih.gov

Antidepressant Effects and Serotonergic System Modulation

Piperidine derivatives have shown significant potential as antidepressant agents, with many studies pointing to the modulation of the monoaminergic system, particularly the serotonergic system. anadolu.edu.trnih.gov

In one study, novel piperidine derivatives were tested for antidepressant-like effects using tail suspension and modified forced swimming tests in mice. anadolu.edu.tr Four compounds (2c, 2d, 2e, and 2f) were found to reduce immobility time, indicative of antidepressant activity. anadolu.edu.tr Mechanistic studies revealed that the effects of compounds 2c and 2e were reversed by pre-treatment with a serotonin depleting agent (p-chlorophenylalanine methyl ester, PCPA), suggesting their action is mediated through the serotonergic system. anadolu.edu.tr

Similarly, piperine and its derivative, antiepilepsirine, demonstrated antidepressant-like effects by reducing the duration of immobility in mice. nih.gov Chronic administration of piperine was found to enhance serotonin levels in the hypothalamus and hippocampus. nih.gov The antidepressant properties of piperine are thought to be mediated via the regulation of the serotonergic system. nih.govresearchgate.net Further research on new arylpiperazine derivatives has also shown that their antidepressant-like effects are mediated by interaction with serotonin 5-HT₁ₐ receptors. nih.gov The effects of these compounds were prevented by pretreatment with a selective 5-HT₁ₐ antagonist, confirming the involvement of this specific serotonin receptor subtype. nih.gov

Table 3: Serotonergic System Modulation by Piperidine Derivatives in Antidepressant Studies

| Compound/Derivative | Animal Model Test | Key Mechanistic Finding |

|---|---|---|

| Novel Piperidine Derivatives (2c, 2e) | Tail Suspension, Forced Swim | Effects reversed by serotonin depletor (PCPA), indicating serotonergic system involvement. anadolu.edu.tr |

| Piperine | Forced Swim, Tail Suspension | Enhanced serotonin levels in the hypothalamus and hippocampus. nih.gov |

| Arylpiperazine Derivatives (4p, 3o) | Forced Swim, Tail Suspension | Effects prevented by 5-HT₁ₐ antagonist (WAY 100635), indicating 5-HT₁ₐ receptor mediation. nih.gov |

Serotonin Receptor (e.g., 5-HT1A) and Serotonin Transporter (SERT) Affinity

Derivatives of piperidine have been investigated for their affinity to the serotonin transporter (SERT) and various serotonin receptors, which are key targets in the treatment of depression and other mood disorders. The structural characteristics of these derivatives play a crucial role in their binding affinity.

In the quest for new antidepressant agents, a series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives were synthesized and evaluated for their affinity towards SERT. Many of these compounds exhibited significantly higher affinity for SERT than the well-known antidepressant fluoxetine. nih.gov Notably, these racemic mixtures showed a lack of affinity for the 5-HT1A and 5-HT2A receptors, indicating a degree of selectivity for the serotonin transporter. nih.gov Further resolution of these racemic mixtures into their individual enantiomers revealed that some compounds possessed a dual binding profile, with high affinity for both SERT and the norepinephrine transporter (NET). For instance, the compound coded as F-98214-TA demonstrated high affinity for both SERT (Ki = 1.9 nM) and NET (Ki = 13.5 nM). nih.gov